molecular formula C5H8Br2 B3025039 1,2-Dibromocyclopentane CAS No. 29974-65-0

1,2-Dibromocyclopentane

Cat. No. B3025039
CAS RN: 29974-65-0
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-UHFFFAOYSA-N
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Description

1,2-Dibromocyclopentane, also known as Cyclopentane, 1,2-dibromo-, is a chemical compound with the formula C5H8Br2 . It has a molecular weight of 227.925 . The IUPAC Standard InChI is InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromocyclopentane can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the atoms and bonds within the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Dibromocyclopentane are not detailed in the available sources, it’s known that obtaining spin-spin coupling constants (SSCCs) from strongly coupled systems like cyclopentanes remains a non-trivial problem . This hinders its experimental study even for systems as simple as cyclopentanes .


Physical And Chemical Properties Analysis

1,2-Dibromocyclopentane has a molecular weight of 227.925 . The enthalpy of vaporization is 47.815 kJ/mol at a temperature of 300K .

Scientific Research Applications

Synthesis of Cyclic Vinylic Bromides

1,2-Dibromocyclopentane is effectively used in the preparation of cyclic vinylic bromides. It undergoes smooth dehydrobromination with morpholine and dimethyl sulfoxide, yielding corresponding 1-bromocycloalkenes. This process is significant in organic synthesis for creating versatile intermediate compounds (Bandodakar & Nagendrappa, 1990).

Conformational Analysis Using NMR Spectroscopy

Trans-1,2-dibromocyclopentane has been studied extensively for its conformational analysis using NMR spectroscopy. The high precision spin-spin coupling constants derived from its 1H-NMR spectra aid in understanding the molecule's conformation and behavior in various solvents (Zubkov & Chertkov, 2003).

Development of VALISA for NMR Spectra Analysis

The VALISA program, designed for total lineshape analysis of NMR spectra, was evaluated using trans-1,2-dibromocyclopentane. This tool has significantly improved the efficiency and accuracy of conformational analysis in NMR spectroscopy (Zubkov, Golotvin & Chertkov, 2002).

Kinetics of Thermal Racemization

The thermal racemization of trans-1,2-dibromocyclopentane and similar compounds has been studied to determine the first-order rate constants and activation parameters. This research contributes to a deeper understanding of the chemical behavior and reaction mechanisms of these compounds (Bellucci et al., 1974).

Dipole Moments and NMR Spectra

Investigations into the dipole moments and NMR spectra of trans-1,2-dibromocyclopentane offer insights into its molecular conformation. This information is crucial for predicting the behavior of the molecule in different environments (Altona, Buys & Havinga, 2010).

Cyclocarbopalladation in Organic Synthesis

1,2-Dibromocyclopentane derivatives play a role in cyclocarbopalladation reactions, which are key in synthesizing complex organic compounds. These reactions exhibit high selectivity and efficiency, crucial for the development of new pharmaceuticals and materials (Salem et al., 2003).

Safety and Hazards

When handling 1,2-Dibromocyclopentane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1,2-dibromocyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGLSZQABMYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907350
Record name 1,2-Dibromocyclopentane
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Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromocyclopentane

CAS RN

29974-65-0, 10230-26-9, 33547-17-0
Record name 1,2-Dibromocyclopentane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,2-dibromo-, trans-
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Record name 1,2-Dibromocyclopentane
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Record name Cyclopentane, 1,2-dibromo-, cis-
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Record name 1,2-Dibromocyclopentane
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Record name Cyclopentane, 1,2-dibromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the conformational behavior of 1,2-dibromocyclopentane in solution?

A: 1H-NMR spectroscopy reveals that trans-1,2-dibromocyclopentane exhibits pseudorotation in solution. [] This means the molecule constantly interconverts between different conformations, with varying degrees of puckering in the cyclopentane ring. The energy barrier for this pseudorotation can be influenced by the solvent. For example, studies using the total lineshape fitting algorithm VALISA show distinct pseudorotation potentials for this compound in deuterated chloroform (CDCl3), carbon tetrachloride (CCl4), and deuterated acetonitrile (CD3CN). []

Q2: How can 1,2-dibromocyclopentane be used to synthesize other cyclic compounds?

A: 1,2-Dibromocyclopentane is a valuable precursor for synthesizing various cyclic compounds. For instance, it can be efficiently dehydrobrominated to yield 1-bromocyclopentene using morpholine and dimethyl sulfoxide in benzene or ethanol. [] This reaction highlights the compound's utility in forming alkenes from dibromoalkanes. Furthermore, 1,2-dibromocyclopentane played a crucial role in synthesizing cyclopentadiene-4-C14, a radiolabeled compound used to investigate the structure of the cyclopentadienyl anion. []

Q3: How does the ring size of cyclic dibromides affect their thermal racemization?

A: Studies on the kinetics of thermal racemization for a series of trans-1,2-dibromocycloalkanes (including cyclopentane, cyclohexane, cycloheptane, and cyclooctane) revealed a correlation between ring size and activation energy for racemization. [] While all investigated dibromides displayed similar activation energies (ranging from 29.2 to 33.2 kcal mol–1), suggesting a common racemization mechanism, slight variations were observed. This finding implies that the conformational flexibility influenced by ring size subtly impacts the energy barrier for racemization. []

Q4: What are the stereochemical considerations in 1,2-disubstituted cycloalkanes like 1,2-dibromocyclopentane?

A: Unlike alkenes, disubstituted cycloalkanes like 1,2-dibromocyclopentane exhibit stereoisomerism due to the restricted rotation around the ring bonds. [] This results in distinct cis and trans isomers depending on the relative spatial orientation of the substituents (bromine atoms in this case) above or below the ring plane. This three-dimensional arrangement is crucial in understanding the compound's reactivity and conformational behavior. []

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